

A Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(tert-Butyldimethylsilyloxy)-2-propanone

Cat. No.: B1275740

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **1-(tert-Butyldimethylsilyloxy)-2-propanone**, a versatile silyl ether of hydroxyacetone. This document covers its nomenclature, chemical and physical properties, detailed experimental protocols for its synthesis, and its application in advanced organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery.

Compound Identification and Synonyms

1-(tert-Butyldimethylsilyloxy)-2-propanone is a valuable synthetic intermediate where the primary hydroxyl group of hydroxyacetone is protected by a tert-butyldimethylsilyl (TBS) group. This protection strategy enhances its utility in various chemical transformations by masking the reactive hydroxyl functionality.

Identifier Type	Value
IUPAC Name	1-{{[tert-butyl(dimethyl)silyl]oxy}propan-2-one
CAS Number	74685-00-0[1][2]
Molecular Formula	C ₉ H ₂₀ O ₂ Si[1][2]
Molecular Weight	188.34 g/mol [1][2]
InChI Key	LHYDYTSJUGPFLA-UHFFFAOYSA-N[3]
Canonical SMILES	CC(=O)CO--INVALID-LINK--(C)C(C)(C)C[3]

A variety of synonyms and alternative names are used in the literature to refer to this compound, which are summarized in the table below.

Synonyms and Alternative Names
1-(tert-Butyldimethylsilyloxy)propan-2-one
1-{{[tert-butyl(dimethyl)silyl]oxy}propan-2-one[2]
1-{{[tert-Butyl]dimethylsiloxy}-2-propanone[2]
1-(t-BUTYLDIMETHYLSILOXY)-2-PROPANONE[2]
2-Propanone, 1-{{[(1,1-dimethylethyl)dimethylsilyl]oxy}-[2]
1-(tert-Butyldimethylsilyloxy)-2-propanone[2]
DK382[2]
1-{{[dimethyl(2-methyl-2-propanyl)silyl]oxy}acetone[2]

Physicochemical and Spectroscopic Data

The physical and chemical properties of **1-(tert-Butyldimethylsilyloxy)-2-propanone** are crucial for its handling, storage, and application in synthesis.

Property	Value	Source
Appearance	Clear, colorless liquid	[3]
Boiling Point	35-38 °C at 0.6 mmHg	[2]
Density	0.976 g/mL at 25 °C	[2]
Refractive Index (n ²⁰ /D)	1.426	[2]
Flash Point	165 °F (74 °C)	[2]
Storage Temperature	2-8 °C	[2]
Hydrolytic Sensitivity	Reacts slowly with moisture/water	[2]

While experimental spectra for **1-(tert-Butyldimethylsilyloxy)-2-propanone** are not readily available in public databases, the expected spectroscopic characteristics can be inferred from its structure and data from similar compounds.

- ¹H NMR: The spectrum is expected to show a singlet for the methyl protons of the acetyl group, a singlet for the methylene protons adjacent to the silyloxy group, a singlet for the tert-butyl protons, and a singlet for the dimethylsilyl protons.
- ¹³C NMR: The spectrum should exhibit distinct signals for the carbonyl carbon, the methylene carbon, the methyl carbon of the acetyl group, and the carbons of the tert-butyldimethylsilyl protecting group.
- Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of the ketone is expected around 1720 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the alkyl groups and Si-O and Si-C stretching vibrations.
- Mass Spectrometry (MS): The mass spectrum would likely show the molecular ion peak and characteristic fragmentation patterns of silyl ethers, including the loss of a tert-butyl group.

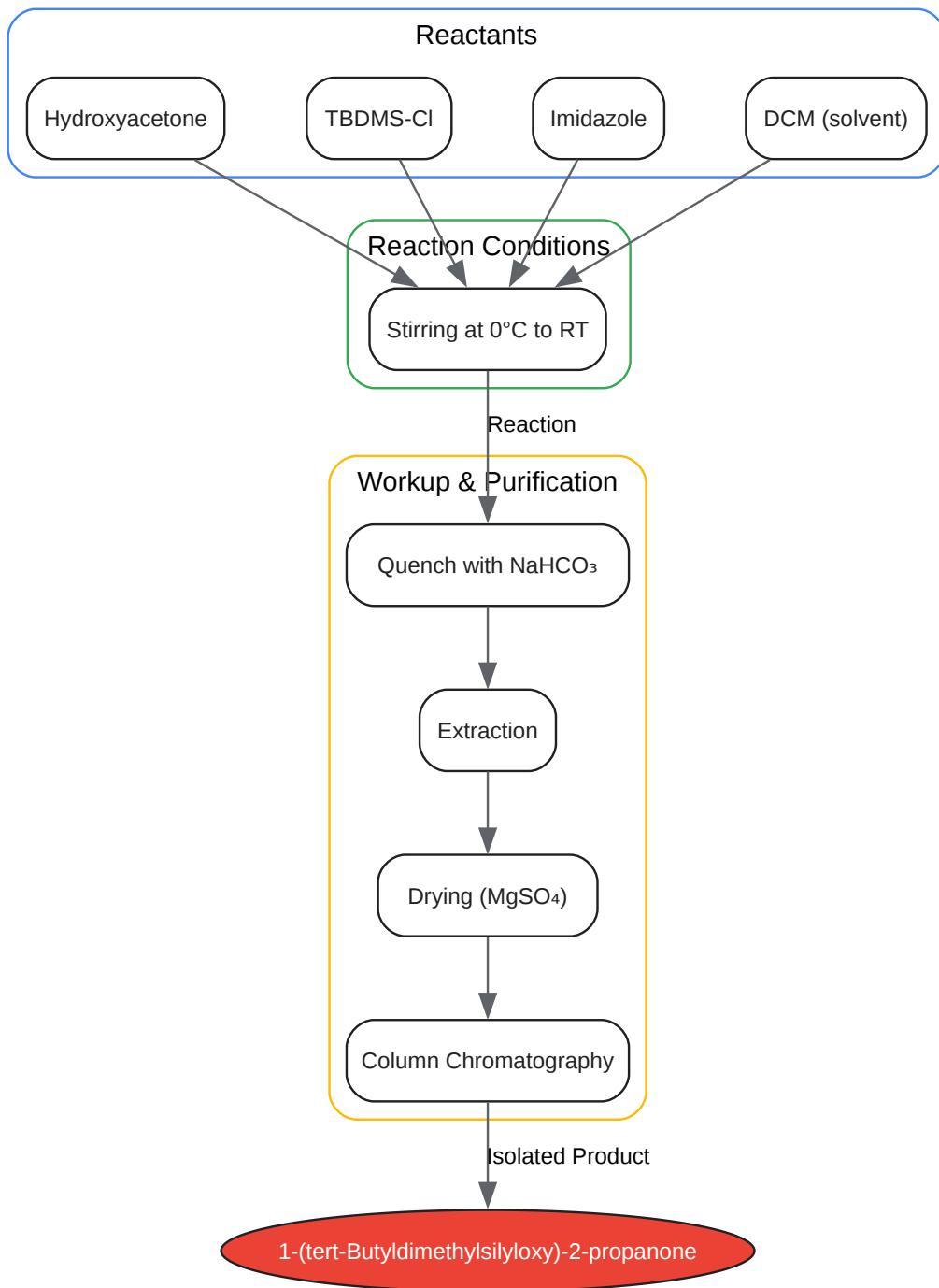
Experimental Protocols

Detailed methodologies for the synthesis of **1-(tert-Butyldimethylsilyloxy)-2-propanone** and its subsequent use in the Pictet-Spengler reaction are provided below.

Synthesis of 1-(tert-Butyldimethylsilyloxy)-2-propanone

This protocol describes the protection of the primary hydroxyl group of hydroxyacetone using tert-butyldimethylsilyl chloride.

Materials:


- Hydroxyacetone (1.0 eq)
- tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 eq)
- Imidazole (2.5 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexanes and Ethyl acetate

Procedure:

- To a solution of hydroxyacetone in anhydrous dichloromethane, add imidazole.
- Cool the mixture to 0 °C in an ice bath.

- Slowly add a solution of tert-butyldimethylsilyl chloride in anhydrous dichloromethane to the stirred mixture.
- Allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction with saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and wash successively with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford **1-(tert-Butyldimethylsilyloxy)-2-propanone** as a clear oil.

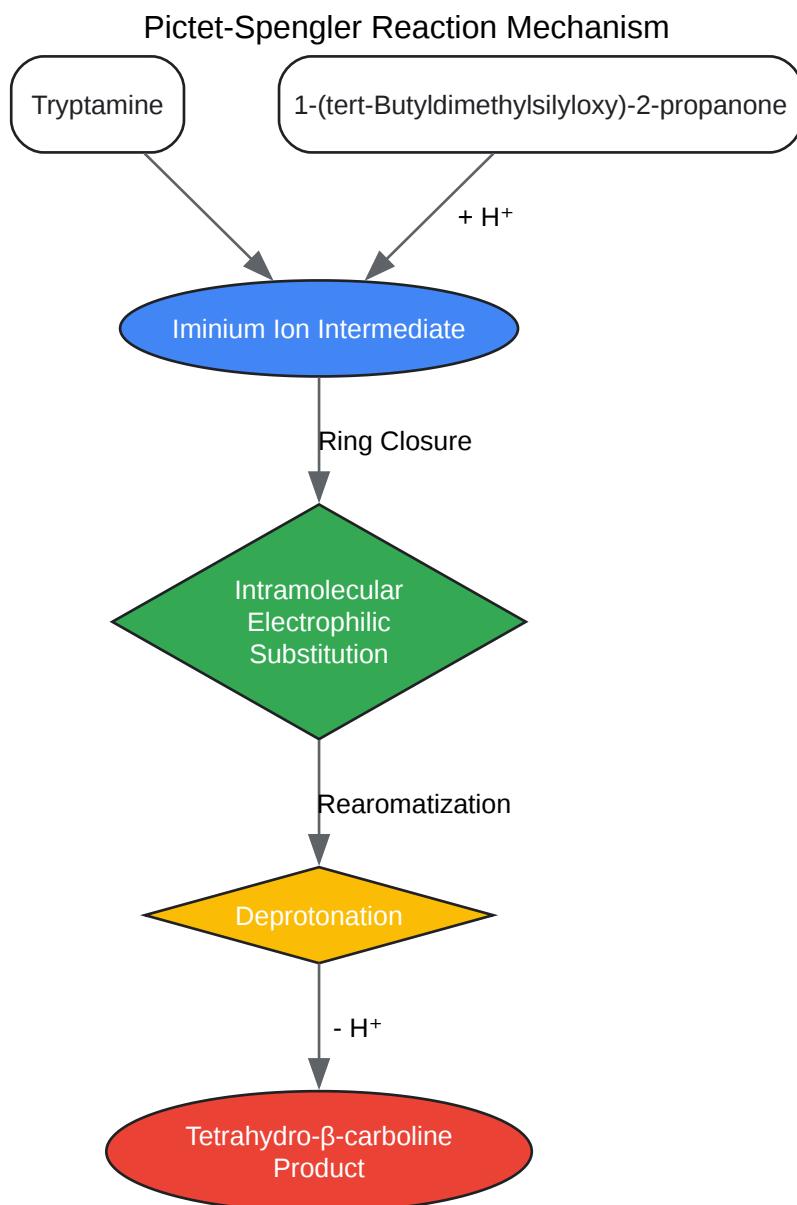
Synthesis of 1-(tert-Butyldimethylsilyloxy)-2-propanone

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(tert-Butyldimethylsilyloxy)-2-propanone**.

Application in the Pictet-Spengler Reaction

This protocol outlines the use of **1-(tert-Butyldimethylsilyloxy)-2-propanone** in the Pictet-Spengler reaction with tryptamine to form a tetrahydro- β -carboline derivative. This reaction is fundamental in the synthesis of many alkaloids and pharmacologically active compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)


Materials:

- Tryptamine (1.0 eq)
- **1-(tert-Butyldimethylsilyloxy)-2-propanone** (1.1 eq)
- Trifluoroacetic acid (TFA) (2.0 eq)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve tryptamine and **1-(tert-Butyldimethylsilyloxy)-2-propanone** in anhydrous dichloromethane under an inert atmosphere.
- Cool the solution to 0 °C in an ice bath.
- Add trifluoroacetic acid dropwise to the stirred solution.

- Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to yield the crude tetrahydro- β -carboline product, which can be further purified by chromatography.

[Click to download full resolution via product page](#)

Caption: Key steps of the Pictet-Spengler reaction.

This technical guide provides a solid foundation for researchers and professionals working with **1-(tert-Butyldimethylsilyloxy)-2-propanone**. The detailed information on its properties and synthetic utility will aid in its effective application in the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 1-(TERT-BUTYLDIMETHYLSILYLOXY)-2-PROPANONE CAS#: 74685-00-0 [amp.chemicalbook.com]
- 3. bocsci.com [bocsci.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [A Technical Guide to 1-(tert-Butyldimethylsilyloxy)-2-propanone: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275740#synonyms-and-alternative-names-for-1-tert-butylidemethylsilyloxy-2-propanone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com